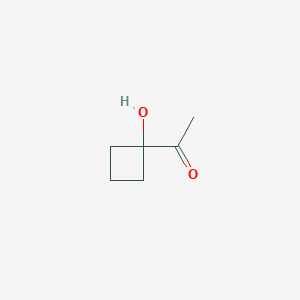

![molecular formula C16H12N4 B2653481 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866050-30-8](/img/structure/B2653481.png)

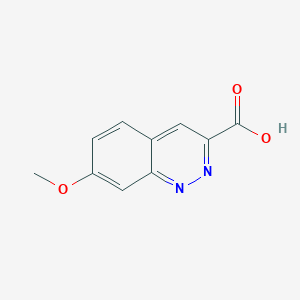

5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . It can be described as the first synthesized pyrazoloquinoline .

Synthesis Analysis

The synthesis of this compound has been widely studied. For instance, a yield of 87% was reported in one study . The synthesis involved various steps including asymmetrical and symmetrical stretching of –NH2, C≡N stretching, and C=O stretching .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. For instance, 1H NMR (400 MHz, DMSO- d6) revealed δ 2.10, 2.32 (s, 6H, 2 × CH3), 6.53 (s, 1H, C1H), 7.35–8.34 (m, 12H, Ar–H), 8.69 (s, 2H, NH2) . The 13C NMR (100 MHz, DMSO- d6) revealed δ: 13.06, 20.80 (Ar–CH3), 60.18 (C1), 62.50 (C2), among others .Chemical Reactions Analysis

The chemical reactions of this compound have been studied. For instance, it was found that the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. For instance, it has a molecular weight of 260.29 .科学的研究の応用

Synthesis and Biological Activities

Novel Compound Synthesis

Researchers have developed methods for synthesizing derivatives of pyrazolo[1,5-a]pyrimidine, aiming to explore their potential in biological applications. Such compounds are noted for their varied and significant biological activities, leading to the creation of diverse derivatives through substitution reactions (M. Hammouda, H. Gaffer, K. Elattar, 2022).

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives were synthesized and evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds exhibiting significant effects (E. Abdel‐Latif, S. Abdel-fattah, H.E. Gaffer, H.A. Etman, 2016).

Antimicrobial Activities

Various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been tested for their antibacterial and antifungal properties, with some showing significant activity. This highlights the potential of these compounds in developing new antimicrobial agents (A. Rahmouni, Anis Romdhane, Abderrahim Ben Said, Kaouther Majouli, H. Jannet, 2014).

Antiviral Potential

Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their antiviral activity, particularly against the herpes simplex virus type-1 (HSV-1), demonstrating promising results and suggesting a potential pathway for developing new antiviral therapies (Aymn E Rashad, Mohamed I Hegab, Randa E Abdel-Megeid, Nahed Fathalla, Farouk M E Abdel-Megeid, 2009).

作用機序

将来の方向性

特性

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4/c17-9-14-10-18-20-7-6-15(19-16(14)20)13-5-4-11-2-1-3-12(11)8-13/h4-8,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGWTKZHZCJKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327599 |

Source

|

| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866050-30-8 |

Source

|

| Record name | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

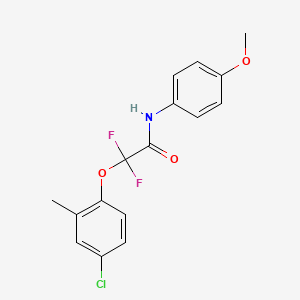

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)

![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

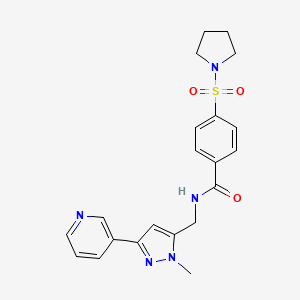

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)